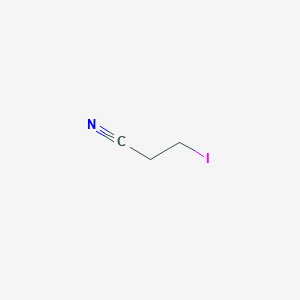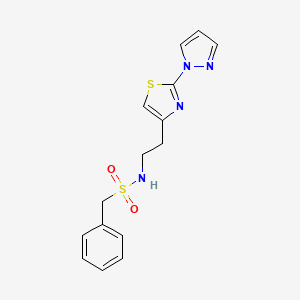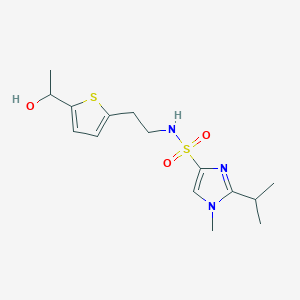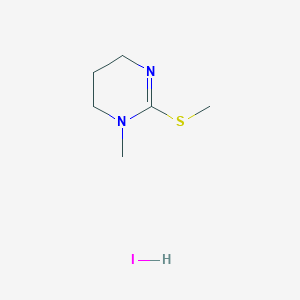
3-Iodopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodopropanenitrile, also known as Propanenitrile, 3-iodo-, is a chemical compound with the linear formula C3H4IN . It is used by researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Iodopropanenitrile consists of three carbon atoms, four hydrogen atoms, one iodine atom, and one nitrogen atom . The molecular weight of this compound is 180.976 . For a more detailed structural analysis, techniques such as Nuclear Overhauser Effect (NOE) NMR can be used .Physical And Chemical Properties Analysis
3-Iodopropanenitrile is a liquid at room temperature . Physical properties of substances can include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación
Synthesis and Analysis
Synthesis of Centrally Acting Drugs : Research has demonstrated the synthesis of iodine-131 labeled drugs using 3-Iodopropanenitrile derivatives, showing significant uptake in the lungs and brain in animal models. This indicates potential applications in nuclear medicine, particularly for brain scanning agents (Braun et al., 1977).
Study of Ionization Energies : One-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes has been used to determine accurate ionization energies. This study contributes to a deeper understanding of the electronic structure of these molecules (Park et al., 2001).
Environmental Science
- Production of Volatile Iodocarbons by Marine Aggregates : Research has shown that marine aggregates can produce volatile iodocarbons, including 2-iodopropane, highlighting the role of these compounds in marine chemistry and possibly in atmospheric processes (Hughes et al., 2008).
Material Science
- Photocatalysts for Sustainability : Studies on graphitic carbon nitride-based photocatalysts, including those involving iodine derivatives, have shown promising applications in solar energy conversion and environmental remediation (Ong et al., 2016).
Chemistry and Physics
Molecular Beam Epitaxy Growth : Research involving iodine compounds, including 3-Iodopropanenitrile, has contributed to the development of techniques in the growth of semiconductors, impacting areas such as light emitting diodes and solar cells (Wang and Yoshikawa, 2004).
Inorganic Chemistry and Electrode Modification : The use of iodine compounds in modifying electrodes for analytical applications has been explored, indicating potential utility in environmental monitoring and analysis (Cox and Kulkarni, 1986).
Fundamental Chemistry
- Chemistry of Polyvalent Iodine : Research in this field, including compounds like 3-Iodopropanenitrile, has focused on understanding the oxidizing properties and applications in organic synthesis (Zhdankin and Stang, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-iodopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN/c4-2-1-3-5/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZBPKCINJVSGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodopropanenitrile | |
CAS RN |
2517-76-2 |
Source


|
| Record name | 3-iodopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2404153.png)


![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)





![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)
![4-[(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)amino]quinazoline-2(1H)-thione](/img/structure/B2404172.png)

